molecular formula C17H24N2O6 B556977 Z-D-Dbu(Boc)-OH CAS No. 96186-30-0

Z-D-Dbu(Boc)-OH

Cat. No.: B556977
CAS No.: 96186-30-0
M. Wt: 352,39 g/mole
InChI Key: KUMMZCONPFBQTC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Z-D-Dbu(Boc)-OH” is a derivative of 3,4-diaminobutyric acid. It is a protected amino acid used in peptide synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Z) group and a tert-butoxycarbonyl (Boc) group, which protect the amino groups during chemical reactions.

Scientific Research Applications

“Z-D-Dbu(Boc)-OH” has several scientific research applications, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and peptide-based drugs.

    Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicinal Chemistry: Utilized in the development of novel therapeutic agents and drug delivery systems.

    Industrial Applications: Applied in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet suggests that in case of inhalation, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water . Vomiting should not be induced and nothing should be given by mouth to an unconscious person . Medical attention should be sought immediately in all cases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Z-D-Dbu(Boc)-OH” typically involves the protection of the amino groups of 3,4-diaminobutyric acid. The benzyloxycarbonyl (Z) group is introduced to protect the amino group at the 3-position, while the tert-butoxycarbonyl (Boc) group protects the amino group at the 4-position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.

Industrial Production Methods

Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

“Z-D-Dbu(Boc)-OH” undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Z and Boc protecting groups to expose the amino groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection Reactions: Common reagents include trifluoroacetic acid (TFA) for Boc removal and hydrogenation for Z removal.

    Coupling Reactions: Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., hydroxybenzotriazole) are used.

Major Products Formed

The major products formed from these reactions are peptides and peptide derivatives, which are used in various biological and chemical applications.

Mechanism of Action

The mechanism of action of “Z-D-Dbu(Boc)-OH” involves its role as a protected amino acid in peptide synthesis. The protecting groups (Z and Boc) prevent unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the protecting groups are removed to yield the final product.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-lysine: Another protected amino acid with a Z group.

    N-tert-Butoxycarbonyl-L-lysine: A protected amino acid with a Boc group.

Uniqueness

“Z-D-Dbu(Boc)-OH” is unique due to the presence of both Z and Boc protecting groups, which provide dual protection for the amino groups. This dual protection allows for selective deprotection and versatile synthetic applications.

Properties

IUPAC Name

(3S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-13(9-14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMMZCONPFBQTC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541351
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96186-30-0, 108919-51-3
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-beta-Benzyloxycarbonyl-N-gamma-(t-butyloxycarbonyl)-L-3,4-diaminobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-beta-Benzyloxycarbonyl-N-gamma-(t-butyloxycarbonyl)-D-3,4-diaminobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.